デス-(R)-ピペリジン-3-アミン 8-(R)-(ピペリジン-3-イルアミノ) リナグリプチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

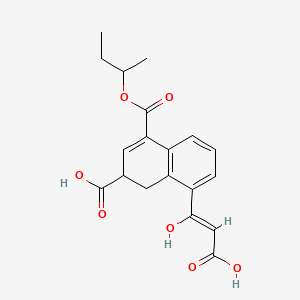

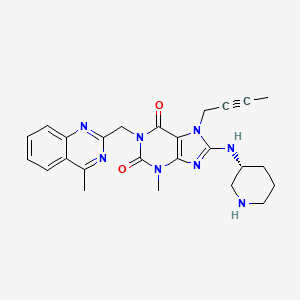

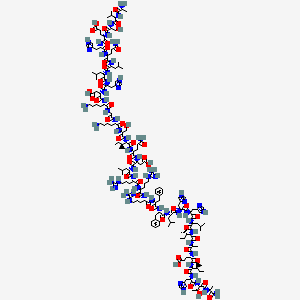

Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, also known as Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 472.553. The purity is usually 95%.

BenchChem offers high-quality Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病治療

リナグリプチンは、キサンチン誘導体であり、強力で選択的な長効性DPP-4阻害薬です . この薬剤は主に、2型糖尿病の治療に使用されます。作用機序は以下のとおりです。

製造における不純物の特性評価

リナグリプチンのプロセス開発中に、高性能液体クロマトグラフィー(HPLC)で5つの新しいプロセス関連不純物が検出されました . これらの不純物を特定し、特性評価することは、製造における品質管理にとって非常に重要です。これらの不純物は、様々なスペクトルデータ(MS、HRMS、1H-NMR、13C-NMR、IR)を使用して特性評価されました。

腎臓および血管リスクの軽減

事後分析では、リナグリプチンは、腎臓および血管リスクの高い2型糖尿病患者において、HbA1cおよび空腹時血漿グルコース(FPG)を有意に、かつ臨床的に重要なレベルまで低下させることが示されました . この知見は、リナグリプチンは、高血圧と微量アルブミン尿を併発している患者に有益な可能性があることを示唆しています。

長期安全性と忍容性

1年間のランダム化二重盲検プラセボ対照試験では、2型糖尿病で重度の腎障害(RI)を持つ患者を対象に、リナグリプチンの長期安全性、忍容性、および有効性を評価しました . この研究は、長期間にわたる安全性プロファイルを評価することを目的としていました。

作用機序

Target of Action

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin, also known as Linagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the breakdown of incretins , hormones that are naturally produced by the stomach when we eat . Incretins play a crucial role in glucose metabolism by stimulating insulin secretion .

Mode of Action

Linagliptin acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, Linagliptin slows the breakdown of incretins . This leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones help the body produce more insulin when it’s needed and lower blood sugar levels .

Biochemical Pathways

The inhibition of DPP-4 by Linagliptin affects the biochemical pathways involved in glucose metabolism . The increased levels of incretins stimulate insulin secretion, which in turn lowers blood glucose levels . Additionally, scientific reports suggest beneficial effects of Linagliptin administration via immunological and biochemical pathways involved in neuroprotective processes of the central nervous system .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, minimal renal clearance, and no requirements for dose adjustment for any intrinsic or extrinsic factor . Linagliptin is rapidly absorbed after oral administration, with maximum plasma concentration occurring after approximately 90 minutes, and reaches steady-state concentrations within 4 days . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in the overall pharmacokinetics in humans . Linagliptin is eliminated primarily in feces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .

Result of Action

The result of Linagliptin’s action is a decrease in blood glucose levels . By increasing the levels of active incretins, Linagliptin helps the body produce more insulin when it’s needed and lower blood sugar levels . This makes Linagliptin an effective treatment for managing hyperglycemia in patients with type 2 diabetes mellitus .

Action Environment

The action of Linagliptin can be influenced by various environmental factors. Certain conditions such as kidney disease may require dose adjustments .

生化学分析

Biochemical Properties

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin interacts with the enzyme DPP-4, inhibiting its activity . This inhibition leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP, which are hormones that stimulate insulin secretion . The interaction between Linagliptin and DPP-4 is characterized by high-affinity, saturable binding .

Cellular Effects

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin influences cell function by modulating the activity of DPP-4 . By inhibiting DPP-4, Linagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in improved glycemic control in patients with type 2 diabetes .

Molecular Mechanism

The molecular mechanism of action of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This binding is high-affinity and saturable, contributing to the drug’s potent and selective inhibition of DPP-4 . The inhibition of DPP-4 leads to increased levels of active incretins, which stimulate insulin secretion and suppress glucagon release .

Temporal Effects in Laboratory Settings

The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin over time in laboratory settings have been studied, with the drug showing sustained improvements in glycemic control over a period of up to 102 weeks . The drug exhibits a long terminal half-life, allowing for prolonged exposure to the drug .

Dosage Effects in Animal Models

The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin in animal models have been studied, with the drug showing significant improvements in glycemic control . Specific dosage effects in animal models were not found in the available literature.

Metabolic Pathways

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is involved in the incretin metabolic pathway . By inhibiting DPP-4, it prevents the degradation of incretins, leading to increased levels of these hormones and enhanced insulin secretion .

Transport and Distribution

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is distributed extensively into tissues, demonstrating its wide distribution within cells and tissues . It is eliminated primarily in faeces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with DPP-4, which is widely distributed in mammalian tissues as a membrane-bound form and in plasma as a soluble protein .

特性

IUPAC Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3R)-piperidin-3-yl]amino]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQKYHYFAIBWOA-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-](/img/structure/B571586.png)

![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/new.no-structure.jpg)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)